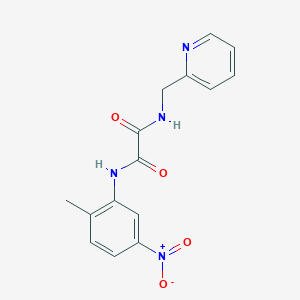

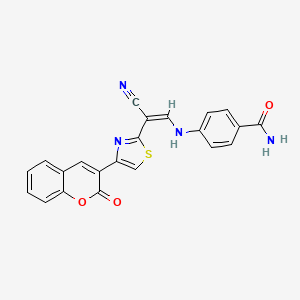

![molecular formula C21H17N3O3 B2525517 2-(1,3-benzodioxol-5-yl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326909-10-7](/img/structure/B2525517.png)

2-(1,3-benzodioxol-5-yl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(1,3-benzodioxol-5-yl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" is a pyrazolo[1,5-a]pyrazin-4(5H)-one derivative, which is a class of compounds that have been studied for various biological activities, including potential anticancer properties. These compounds are characterized by a pyrazolo[1,5-a]pyrazine core, which can be modified with different substituents to alter their chemical and biological properties.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives typically involves the reaction of appropriate precursors under heating conditions or microwave-assisted synthesis. For instance, novel derivatives were synthesized by reacting ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate with amine, as demonstrated in the synthesis of compounds with potential activity against A549 lung cancer cells . Although the specific synthesis of "2-(1,3-benzodioxol-5-yl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is often confirmed using spectroscopic methods such as IR, (1)H NMR, and mass spectroscopy. X-ray diffraction analysis is also used to characterize representative single-crystal structures . These techniques help in determining the spatial arrangement of atoms within the molecule and confirming the identity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives can be influenced by the substituents attached to the core structure. The papers provided do not detail specific reactions involving "2-(1,3-benzodioxol-5-yl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one," but they do discuss the synthesis of related compounds and their potential interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, such as solubility, absorption, and fluorescence characteristics, can be studied using UV-vis absorption and fluorescence spectral analysis. These properties are influenced by the substituents on the molecule and can vary with solvent polarity . Additionally, the thermal stability of these compounds can be assessed using thermogravimetric analysis .

Aplicaciones Científicas De Investigación

Synthesis Techniques

The development and synthesis of novel chemical compounds often aim at improving potency, selectivity, or physical properties for various applications. For instance, the synthesis of novel 7‐phosphonylbenzyl‐2‐substituted pyrazolo[4,3‐e]‐1,2,4‐triazolo[1,5‐c]‐pyrimidine derivatives was explored for potential applications as A2A adenosine receptor antagonists or as lead compounds for pesticides, demonstrating the synthetic strategies and chemical versatility of similar frameworks (Xiao et al., 2008).

Potential Pharmaceutical Applications

Compounds with pyrazole and pyrazine moieties are often investigated for their therapeutic potential. For example, research into Schiff bases containing 1,2,4-triazole and pyrazole rings evaluated antioxidant and α-glucosidase inhibitory activities, indicating potential for managing oxidative stress and diabetes (Pillai et al., 2019). Similarly, hybrid cocrystals of pyrazinamide with hydroxybenzoic acids were studied for their potential applications in treating tuberculosis and as components in photovoltaic systems for energy conversion (Al-Otaibi et al., 2020).

Anticancer Research

The design and synthesis of novel compounds often target specific cellular mechanisms to develop effective cancer therapies. For instance, novel pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units were synthesized and evaluated for their cytotoxicity and apoptotic activity, showing potential as anticancer compounds (Liu et al., 2019).

Material Science Applications

Some research focuses on the material science applications of novel chemical compounds, such as the preparation of pyrazoline derivatives and their evaluation as antifungal agents, which could have implications in developing new materials with built-in antifungal properties (Ozdemir et al., 2010).

Propiedades

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3/c1-14-2-4-15(5-3-14)12-23-8-9-24-18(21(23)25)11-17(22-24)16-6-7-19-20(10-16)27-13-26-19/h2-11H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJPLLXJPABUAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-benzodioxol-5-yl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

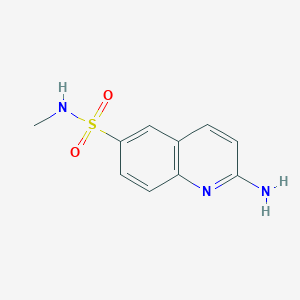

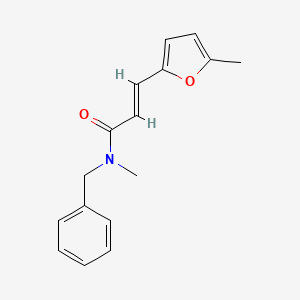

![8-(4-ethoxyphenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2525438.png)

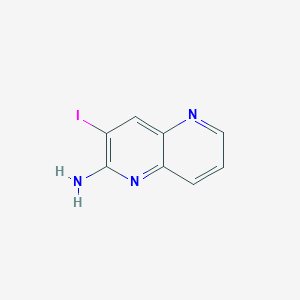

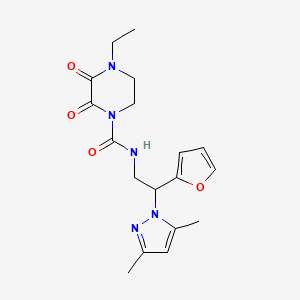

![5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2525439.png)

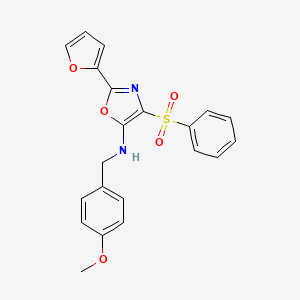

![N-(4-chlorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2525446.png)

![(4,4-Difluorocyclohexyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2525450.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2525451.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2525455.png)